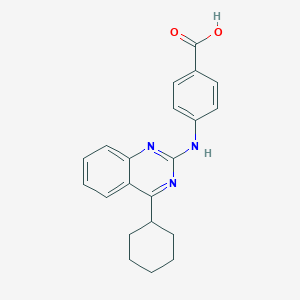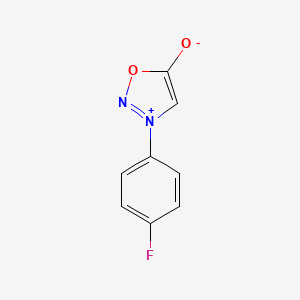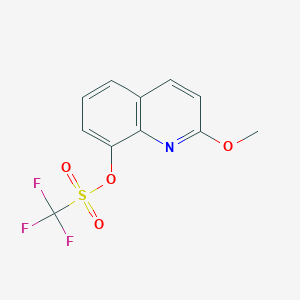
N-(2-(Aminomethyl)pyridin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Aminomethyl)pyridin-4-yl)acetamide is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an aminomethyl group at the second position and an acetylamino group at the fourth position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Aminomethyl)pyridin-4-yl)acetamide typically involves the introduction of the aminomethyl and acetylamino groups onto the pyridine ring. One common method is the reaction of 2-chloromethyl-4-acetylaminopyridine with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or nickel can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Aminomethyl)pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 2-(Aminomethyl)-4-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-(Aminomethyl)pyridin-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-(Aminomethyl)pyridin-4-yl)acetamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the acetylamino group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyridine: Lacks the acetylamino group, making it less versatile in certain reactions.
4-Acetylaminopyridine: Lacks the aminomethyl group, limiting its ability to form certain derivatives.
2-(Aminomethyl)pyridine: Lacks the acetylamino group, affecting its reactivity and applications.
Uniqueness
N-(2-(Aminomethyl)pyridin-4-yl)acetamide is unique due to the presence of both the aminomethyl and acetylamino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
N-[2-(aminomethyl)pyridin-4-yl]acetamide |
InChI |
InChI=1S/C8H11N3O/c1-6(12)11-7-2-3-10-8(4-7)5-9/h2-4H,5,9H2,1H3,(H,10,11,12) |
Clé InChI |
PHMNYIZTGWGJSU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=NC=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


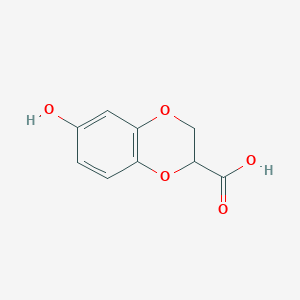
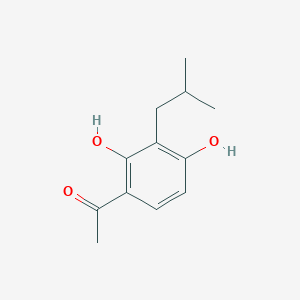
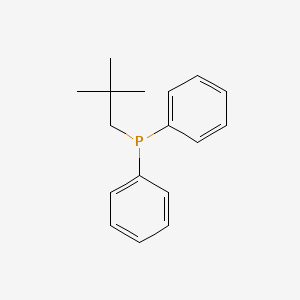
![3',4'-Dimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8360445.png)
![3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B8360448.png)
